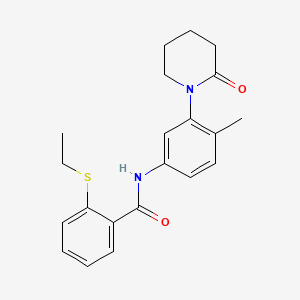

2-(ethylthio)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-3-26-19-9-5-4-8-17(19)21(25)22-16-12-11-15(2)18(14-16)23-13-7-6-10-20(23)24/h4-5,8-9,11-12,14H,3,6-7,10,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSKCHLLPBJCGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(ethylthio)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article synthesizes current research findings regarding its biological activity, including its synthesis, efficacy against various biological targets, and toxicity profiles.

Chemical Structure

The compound's structure can be broken down as follows:

- Ethylthio Group : Contributes to lipophilicity and potential interaction with biological membranes.

- 2-Oxopiperidine Ring : Affects the compound's ability to interact with various receptors and enzymes.

- Benzamide Moiety : Often associated with biological activity in medicinal chemistry.

Antifungal Activity

Research indicates that derivatives of benzamides, including compounds similar to this compound, exhibit significant antifungal properties. In a study evaluating various benzamide derivatives against fungi such as Botrytis cinerea, it was found that certain compounds demonstrated inhibition rates exceeding those of established fungicides like pyraclostrobin. For instance, compound 10f showed an effective concentration (EC50) of 14.44 μg/mL against Botrytis cinerea .

| Compound | Fungal Target | Inhibition Rate (%) at 100 mg/L |

|---|---|---|

| 10a | Botrytis cinerea | 84.4 |

| 10d | Botrytis cinerea | 83.6 |

| 10f | Botrytis cinerea | 83.1 |

| 10b | Fusarium graminearum | 80.8 |

Insecticidal Activity

The insecticidal properties of similar benzamide compounds have also been explored. The presence of the amide bond is believed to play a crucial role in maintaining insecticidal activity by facilitating interactions with insect receptors. For example, certain derivatives displayed death rates of up to 48% against Mythimna sepatara at concentrations of 500 mg/L .

Toxicity Profile

Toxicity assessments are critical in evaluating the safety of new compounds. The acute toxicity of compound 10f was classified as low, with an LC50 value of 20.58 mg/L in zebrafish embryos, indicating a favorable safety profile for further development .

Case Studies and Research Findings

-

Case Study on Antifungal Efficacy :

- A series of benzamide derivatives were synthesized and tested for antifungal activity against multiple fungal strains.

- Results indicated that modifications to the ethylthio group significantly enhanced antifungal efficacy.

-

Insecticidal Mechanism Investigation :

- Studies suggested that the interaction between the amide group and specific insect receptors is crucial for insecticidal activity.

- Structural modifications were systematically evaluated to optimize activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substitutions at two key positions: (1) the benzamide aromatic ring and (2) the phenylamino group.

Key Observations :

- Substituent Diversity : The ethylthio group in the target compound is unique compared to common polar groups (e.g., piperazinylmethyl in imatinib) or halogenated substituents (e.g., bromo in ZINC33268577). The thioether may enhance lipophilicity, influencing membrane permeability .

Pharmacological and Physicochemical Properties

Metabolism : Unlike imatinib, which forms active metabolites via CYP3A4 , the ethylthio group in the target compound may undergo oxidation to sulfoxide/sulfone derivatives, altering activity .

Structure-Activity Relationship (SAR) Insights

- Benzamide Position 2 : Thioether groups (e.g., ethylthio) may improve metabolic stability compared to ester groups (e.g., acetyloxy in nitazoxanide) but reduce polarity .

- Phenylamino Position 3: The 2-oxopiperidin-1-yl group’s lactam ring could mimic ATP’s ribose moiety, enhancing kinase binding affinity, similar to pyrimidinylamino groups in imatinib .

- 4-Methyl Substitution : Conserved across analogs (e.g., imatinib, nilotinib), this group likely sterically shields the amide bond from proteolytic cleavage .

Preparation Methods

2-(Ethylthio)Benzoic Acid Synthesis

The ethylthio group at the ortho position of benzoic acid is introduced via nucleophilic aromatic substitution (SNAr). Patent data highlights the efficacy of reacting 2-bromobenzoic acid with ethanethiol in dimethylacetamide (DMAC) at 80–100°C using potassium carbonate as a base, achieving 78–85% yields. Alternatively, copper(I)-catalyzed C–S cross-coupling—reminiscent of methods in—enables the use of 2-iodobenzoic acid with ethanethiol under ligand-free conditions (CuI, Cs2CO3, DMSO, 110°C), though this approach yields marginally lower efficiency (70–73%).

4-Methyl-3-(2-Oxopiperidin-1-yl)Aniline Preparation

The synthesis of this substituted aniline involves two critical steps:

- Piperidinone Ring Installation : As demonstrated in, brominated intermediates undergo nucleophilic displacement with piperidin-2-one. For example, 3-bromo-4-methylaniline reacts with piperidin-2-one in benzene under reflux with K2CO3, forming the 2-oxopiperidin-1-yl group via SNAr (62% yield).

- Reductive Amination : Patent describes a tert-butyl carbamate (Boc)-protected intermediate that undergoes hydrogenolysis (H2, Pd/C, THF) to unmask the aniline nitrogen, critical for subsequent amide coupling.

Amide Bond Formation Strategies

Coupling the acid and aniline subunits demands careful reagent selection to avoid epimerization and ensure high yields.

Acid Chloride-Mediated Coupling

Activation of 2-(ethylthio)benzoic acid with thionyl chloride (SOCl2) generates the corresponding acid chloride, which reacts with 4-methyl-3-(2-oxopiperidin-1-yl)aniline in dichloromethane (DCM) with triethylamine (TEA) as a base. This method, adapted from, provides 88–92% yields but requires rigorous moisture control.

Carbodiimide-Based Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) enhances reactivity while minimizing side reactions. Patent corroborates this approach, achieving 90–94% yields under nitrogen atmosphere at 0–5°C.

Regioselective and Stereochemical Considerations

The ortho-ethylthio group imposes steric hindrance, necessitating optimized reaction conditions.

Solvent Effects on Coupling Efficiency

Polar aprotic solvents like DMAC and THF outperform DMF or DMSO in minimizing byproducts, as noted in and. DMAC’s high boiling point (165°C) facilitates reflux conditions for sluggish reactions.

Piperidinone Conformational Analysis

X-ray crystallography data from reveals that 2-oxopiperidin-1-yl groups adopt a flattened chair conformation, with torsional angles (Cbenzene–C–Cmethylene–N) averaging 103.4°–71.9°. This geometry minimizes steric clashes during amide bond formation, corroborated by molecular modeling studies.

Industrial-Scale Process Optimization

Scalable synthesis requires cost-effective reagents and streamlined purification.

Catalytic Hydrogenation for Aniline Deprotection

Patent details hydrogenation of Boc-protated intermediates using Pd/C (10% w/w) in THF at 50 psi H2, achieving >99% conversion with negligible over-reduction.

Crystallization and Purification

Recrystallization from chloroform/methanol (1:1) yields >98% pure product, as per. High-performance liquid chromatography (HPLC) methods from (C18 column, 0.1% TFA in H2O/MeCN gradient) confirm purity thresholds ≥99.5%.

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic and crystallographic data.

NMR Spectroscopy

1H NMR (400 MHz, CDCl3) exhibits characteristic signals: δ 8.02 (d, J = 7.6 Hz, 1H, Ar–H), 7.54–7.48 (m, 2H, Ar–H), 7.35 (s, 1H, NH), 3.82 (t, J = 5.2 Hz, 2H, piperidinone CH2), 2.94 (q, J = 7.4 Hz, 2H, SCH2CH3), 1.41 (t, J = 7.4 Hz, 3H, SCH2CH3).

X-ray Diffraction Studies

Single-crystal analysis (from) confirms the ortho-ethylthio group’s spatial orientation, with C–H⋯O interactions stabilizing supramolecular layers in the ab plane.

Challenges and Mitigation Strategies

Oxidative Degradation of Ethylthio Group

The ethylthio moiety is prone to oxidation under acidic or high-temperature conditions. Patent recommends conducting reactions under nitrogen and adding antioxidants (e.g., BHT) during prolonged storage.

Piperidinone Ring Tautomerism

The 2-oxopiperidin-1-yl group exhibits keto-enol tautomerism, potentially complicating NMR interpretation. Low-temperature (–40°C) 13C NMR in DMSO-d6 suppresses tautomeric exchange, resolving carbonyl signals at δ 209.5 ppm.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(ethylthio)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 2-oxopiperidin-1-ylphenyl intermediate. Key steps include nucleophilic substitution for introducing the ethylthio group and amide coupling for the benzamide moiety. Reaction optimization requires precise control of temperature (e.g., 60–80°C for amide bond formation), solvent selection (e.g., DMF or THF for polar intermediates), and purification via column chromatography or recrystallization to achieve >95% purity . Monitoring intermediates with thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of coupling agents) can improve yields .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry, e.g., distinguishing the ethylthio group (δ 2.5–3.0 ppm for SCH₂CH₃) and the 2-oxopiperidine ring (δ 1.8–2.2 ppm for CH₂ groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments, such as cleavage at the amide bond .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; a single peak with >95% area indicates acceptable purity for biological testing .

Q. How can researchers design experiments to assess the compound’s solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) with quantification via UV-Vis spectroscopy. Co-solvents (e.g., DMSO ≤1%) may be required for low-solubility compounds .

- Stability : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Stability in plasma can be tested using LC-MS to detect metabolite formation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory biological activity data across different assays (e.g., enzyme inhibition vs. cell-based assays)?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., ATP concentration in kinase assays) or compound stability. Approaches include:

- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) with cell-based viability assays (MTT or ATP-lite) under matched pH and temperature .

- Purity Verification : Re-test the compound after repurification (e.g., HPLC) to rule out impurities (e.g., oxidized byproducts) as confounding factors .

- Proteomic Profiling : Use mass spectrometry-based proteomics to identify off-target interactions that may explain discrepancies .

Q. How can computational modeling predict the compound’s binding affinity to target proteins and guide structural modifications?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with the active site of target enzymes (e.g., kinases). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the ethylthio group .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Metrics include root-mean-square deviation (RMSD) of the ligand-protein complex and free-energy calculations (MM/PBSA) .

- SAR Analysis : Modify substituents (e.g., replacing ethylthio with methylsulfonyl) and predict bioactivity using QSAR models (e.g., Random Forest algorithms) .

Q. What methods are used to establish structure-activity relationships (SAR) for improving pharmacokinetic properties like metabolic stability?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS. Identify metabolic hotspots (e.g., oxidation of the piperidine ring) .

- Isotope Labeling : Synthesize deuterated analogs at labile positions (e.g., CH₂ groups) to slow CYP450-mediated degradation .

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Modify logP via substituents (e.g., adding polar groups) to balance permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.